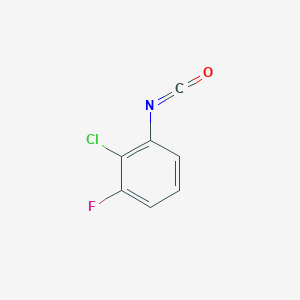

2-Chloro-3-fluorophenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWWJMANSDJYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544915 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93110-05-5 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93110-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-chloro-1-fluoro-3-isocyanato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate (CAS: 93110-05-5)

This compound is a halogenated aromatic isocyanate, a class of compounds renowned for its utility as a reactive intermediate in the synthesis of complex organic molecules. The strategic placement of both a chloro and a fluoro substituent on the phenyl ring, combined with the highly reactive isocyanate moiety, makes this molecule a valuable building block for researchers in medicinal chemistry and materials science. Its importance lies in its ability to introduce a uniquely functionalized aromatic ring into a target structure, thereby modulating properties such as lipophilicity, metabolic stability, and intermolecular interactions—critical parameters in drug design. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established chemical principles and practices.

Core Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in research and development. This compound is registered under CAS Number 93110-05-5.[1][2][3][4] The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93110-05-5 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClFNO | [3][4] |

| Molecular Weight | 171.56 g/mol | [4] |

| Alternate Names | Benzene, 2-chloro-1-fluoro-3-isocyanato- | [3] |

| Classification | Halogenated Aromatic Isocyanate | [1] |

Note: Experimental data such as boiling point, density, and refractive index are not consistently available in public literature for this specific isomer. Researchers should refer to the supplier's Certificate of Analysis or perform their own characterization. Data for analogous compounds like 3-fluorophenyl isocyanate (Boiling Point: 56-58°C at 14 mmHg, Density: 1.201 g/mL) suggest it is a liquid at room temperature.[5]

The Chemistry of the Isocyanate Functional Group: A Profile of Reactivity

The synthetic utility of this compound is dominated by the reactivity of the isocyanate group (–N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity: The primary reaction pathway involves the nucleophilic addition to the carbon-nitrogen double bond. This reaction is typically rapid and exothermic, forming a stable tetrahedral intermediate that quickly rearranges to the final product. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can further enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate compared to non-halogenated analogs.

Key reactions include:

-

With Amines: Forms substituted ureas. This is one of the most common and robust reactions, forming the basis for many kinase inhibitors and other pharmaceutical agents.

-

With Alcohols: Forms carbamates (urethanes). This linkage is central to the production of polyurethanes and is also found in various bioactive molecules.

-

With Water: Initially forms an unstable carbamic acid, which readily decarboxylates to yield the corresponding primary amine (2-chloro-3-fluoroaniline) and carbon dioxide. This highlights the compound's moisture sensitivity.[6][7]

Caption: General reactivity of the isocyanate group with common nucleophiles.

Synthesis and Manufacturing Pathways

Isocyanates are crucial industrial chemicals, and their synthesis has evolved to include multiple methodologies, driven by the need to avoid hazardous reagents like phosgene.[8]

Classical Phosgenation Route

The most traditional method for producing aryl isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Workflow:

-

Amine Preparation: The process begins with the corresponding primary amine, 2-chloro-3-fluoroaniline.

-

Phosgenation: The amine is treated with an excess of phosgene in an inert solvent such as toluene.[9] This reaction proceeds through an intermediate carbamoyl chloride.

-

Thermal Decomposition: The reaction mixture is heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the final isocyanate product.

-

Purification: The product is isolated and purified by distillation under reduced pressure to remove the solvent and any byproducts.

Caption: Workflow for the classical phosgenation synthesis route.

Phosgene-Free Synthetic Alternatives

Growing safety and environmental concerns have spurred the development of phosgene-free synthetic routes. One documented approach for related compounds involves the thermal or microwave-assisted rearrangement of an azide precursor.[2] Another established method is the dehydration of carbamates.[10]

Protocol: Dehydration of N-(2-Chloro-3-fluorophenyl)formamide

This protocol is based on established methods for converting formamides to isonitriles, which can be adapted for isocyanate synthesis under specific conditions.

Expertise & Causality: This method is chosen for its mild conditions, avoiding highly toxic reagents. The dehydration of a precursor carbamate (formed from the amine and a chloroformate) using a reagent system like triphenylphosphine and carbon tetrabromide generates the isocyanate. The triphenylphosphine acts as an oxygen scavenger, and the carbon tetrabromide facilitates the dehydration, forming a stable triphenylphosphine oxide byproduct.

Step-by-Step Methodology:

-

Carbamate Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-3-fluoroaniline in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of a base (e.g., triethylamine) followed by the dropwise addition of 1.05 equivalents of ethyl chloroformate.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl N-(2-chloro-3-fluorophenyl)carbamate.

-

Dehydration to Isocyanate: Dissolve the crude carbamate in anhydrous DCM under an inert atmosphere.

-

Add 1.2 equivalents of triphenylphosphine and 1.2 equivalents of carbon tetrabromide.

-

Cool the mixture to -20°C and slowly add 1.5 equivalents of triethylamine.

-

Monitor the reaction by IR spectroscopy, looking for the appearance of the strong isocyanate stretch (~2250-2275 cm⁻¹).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrobromide. Concentrate the filtrate and purify by vacuum distillation or column chromatography on silica gel to isolate the target isocyanate.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[11] The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing binding affinity (through halogen bonding), and modulating lipophilicity (impacting cell permeability and solubility).

This compound is a reagent designed to install the 2-chloro-3-fluorophenyl moiety, typically via a urea linkage. This structural motif is prevalent in a class of anticancer drugs known as kinase inhibitors.

Case Study: Sorafenib Synthesis The FDA-approved drug Sorafenib, a multi-kinase inhibitor, is synthesized using a related building block, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[12] This reagent reacts with an aniline precursor to form the critical urea bond that defines the molecule's core structure. This exemplifies the pivotal role of substituted phenyl isocyanates in constructing complex, biologically active agents.

Caption: Incorporation of the isocyanate into a drug scaffold to form a urea linkage.

Authoritative Grounding: The rationale for using this specific building block is rooted in structure-activity relationship (SAR) principles. The ortho-chloro and meta-fluoro substitution pattern provides a distinct electronic and steric profile. A medicinal chemist might choose this reagent to:

-

Probe a specific pocket of a target enzyme where the halogen atoms can form favorable interactions.

-

Block a metabolic hotspot on the phenyl ring, increasing the drug's half-life.

-

Fine-tune pKa and solubility to achieve optimal pharmacokinetic properties.

Safety, Handling, and Storage

Isocyanates as a class are hazardous materials that demand strict handling protocols. They are typically toxic, moisture-sensitive, and potent lachrymators (tear-producing agents).[5][6] While a specific safety data sheet (SDS) for this compound should always be consulted, the hazards are well-represented by analogous compounds.[6][7][13]

| Hazard Class | Statement | GHS Code |

| Acute Toxicity | Fatal if inhaled. Toxic/harmful if swallowed or in contact with skin. | H330/H331, H301/H302, H311/H312 |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | H318/H319 |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | H334, H317 |

| Target Organ Toxicity | May cause respiratory irritation. | H335 |

Codes are representative of the chemical class and sourced from similar compounds.[13][14][15]

Protocol: Safe Laboratory Handling

This protocol is a self-validating system designed to minimize exposure risk.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[16]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

-

-

Dispensing: Use syringes or cannulas for liquid transfer to avoid vapor release. Work on a spill tray or absorbent pad.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a cabinet designated for toxic and reactive chemicals.[6][13] The container should be blanketed with an inert gas like argon or nitrogen to prevent moisture ingress.

-

Waste Disposal: All contaminated materials (syringes, wipes, gloves) must be quenched with a deactivating solution (e.g., 5% sodium carbonate, 5% surfactant in water) before being placed in a designated hazardous waste container. Dispose of chemical waste according to institutional and local regulations.[13]

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[7] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13] For inhalation, move the individual to fresh air and seek immediate medical attention.[6]

Conclusion

This compound (CAS: 93110-05-5) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the potent electrophilicity of the isocyanate group and the unique physicochemical properties imparted by the disubstituted halogenated ring. For researchers in drug discovery, it offers a sophisticated tool for molecular design, enabling the synthesis of novel urea and carbamate derivatives with tailored biological and pharmacokinetic profiles. Its effective use is contingent upon a thorough understanding of its reactivity and an unwavering commitment to rigorous safety and handling protocols.

References

- Georganics. This compound - High purity. [URL: https://www.georganics.

- Benchchem. This compound | 93110-05-5. [URL: https://www.benchchem.com/product/b1590609]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msds?productName=ALFAAL11483]

- Sigma-Aldrich. SAFETY DATA SHEET (2-chlorophenyl isocyanate). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/251941]

- Sigma-Aldrich. SAFETY DATA SHEET (Generic). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c003]

- Biosynth. Safety Data Sheet. [URL: https://www.biosynth.com/msds/FC03027]

- Fisher Scientific. 3-Chloro-4-fluorophenyl isocyanate - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC389020050]

- Guidechem. This compound 93110-05-5 China. [URL: https://www.guidechem.com/products/93110-05-5.html]

- PrepChem.com. Synthesis of 3-chloro-4-fluorophenyl isocyanate. [URL: https://www.prepchem.

- Sigma-Aldrich. 2-Fluorophenyl isocyanate 97 16744-98-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159352]

- ChemicalBook. 3-FLUOROPHENYL ISOCYANATE | 404-71-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9428197.htm]

- Google Patents. US3444231A - Process for the preparation of isocyanates and isothiocyanates. [URL: https://patents.google.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8322337/]

- Georganics. 3-Fluorophenyl isocyanate - High purity. [URL: https://www.georganics.

- VSNCHEM. 3-chloro-4-fluorophenyl isothiocyanate. [URL: https://www.vsnchem.com/product/vz26623.html]

- Sigma-Aldrich. 2,4-Difluorophenyl isocyanate 99 59025-55-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/250759]

- ChemicalBook. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4511548.htm]

- Organic Syntheses. PREPARATION OF ALLYL ISOCYANATE AND ALLYL-D2 ISOCYANATE: ALLYL CYANATE-TO-ISOCYANATE REARRANGEMENT. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0271]

- RSC Publishing. Innovations in isocyanate synthesis for a sustainable future. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167k]

- National Institutes of Health. 2-Fluorophenyl isocyanate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Sigma-Aldrich. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/374881]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [URL: https://www.mdpi.com/1420-3049/27/11/3592]

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.mdpi.com/1420-3049/28/20/7085]

- Sigma-Aldrich. 3-Fluorophenyl isocyanate 97 404-71-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159264]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | 93110-05-5 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [chemicalbook.com]

- 5. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3-Fluorophenyl isocyanate - High purity | EN [georganics.sk]

- 15. 异氰酸 4-氯-3-(三氟甲基)苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, reactivity, synthesis, and safe handling of 2-Chloro-3-fluorophenyl isocyanate, a key halogenated building block in modern medicinal chemistry. The insights provided herein are grounded in established chemical principles and field-proven applications to empower users with the knowledge required for its effective and safe utilization.

Chemical Identity and Structural Framework

This compound is an aromatic isocyanate featuring both chlorine and fluorine substituents on the phenyl ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules.

| Identifier | Value | Source |

| CAS Number | 93110-05-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO | [3][4] |

| Molecular Weight | 171.56 g/mol | [5] |

| IUPAC Name | 2-chloro-1-fluoro-3-isocyanatobenzene | [4] |

| Synonyms | Benzene, 2-chloro-1-fluoro-3-isocyanato- | [3] |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of an isocyanate are critical for designing reaction conditions, including solvent selection and temperature control. While specific experimental data for this isomer is sparse, properties can be inferred from closely related analogs.

| Property | Value / Description | Notes |

| Appearance | Assumed to be a clear, colorless to pale yellow liquid. | Based on analogs like 3-chloro-4-fluorophenyl isocyanate.[4] |

| Boiling Point | Data not available. Expected to be >200°C at atmospheric pressure. | For comparison, 4-chlorophenyl isocyanate boils at 204°C.[6] 3-Fluorophenyl isocyanate boils at 56-58°C at 14 mmHg.[7] |

| Density | Data not available. | For comparison, 2-fluorophenyl isocyanate has a density of 1.222 g/mL at 25°C. |

| Solubility | Soluble in common aprotic organic solvents such as toluene, dichloromethane, THF, and DMF. | Isocyanates readily react with protic solvents like water and alcohols. |

| Moisture Sensitivity | Highly sensitive to moisture. | Reacts with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide.[8][9][10] |

| Refractive Index | Data not available. | For comparison, 3-fluorophenyl isocyanate has a refractive index of 1.514 at 20°C.[7] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an efficient reagent for forming key linkages in drug molecules.

The primary reactions involve the addition of nucleophiles across the C=N bond. This reactivity is fundamental to its application in drug development for the synthesis of ureas and carbamates, which are common pharmacophores.

Caption: Core reactivity pathways of isocyanates with nucleophiles.

This reactivity makes the compound a powerful tool for linking different molecular fragments. The resulting urea or carbamate linkage is metabolically stable and provides hydrogen bonding capabilities crucial for target binding in many pharmaceuticals.

Spectroscopic Signature for Quality Control

Verifying the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the very strong and sharp absorption band for the asymmetric C=N=O stretch, which appears in the range of 2250-2275 cm⁻¹ . The absence of N-H stretches (around 3300-3500 cm⁻¹) and C=O stretches from urea byproducts (around 1640 cm⁻¹) confirms the purity of the isocyanate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The isocyanate carbon typically resonates around 120-130 ppm . The aromatic carbons will show complex splitting patterns due to both ¹H and ¹⁹F coupling, providing a unique fingerprint of the substitution pattern.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom positioned between a chlorine and an isocyanate group on the benzene ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Recommended Synthesis Protocol

The most common and industrially viable method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. This process involves the reaction of 2-chloro-3-fluoroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.

Disclaimer: This protocol involves highly toxic reagents (phosgene or its equivalents) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency preparedness.

Objective: To synthesize this compound from 2-chloro-3-fluoroaniline.

Materials:

-

2-chloro-3-fluoroaniline

-

Toluene (anhydrous)

-

Phosgene (or a stoichiometric equivalent of triphosgene)

-

Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

A solution of phosgene (approximately 1.5-2.0 equivalents) in anhydrous toluene is prepared in a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and gas inlet/outlet, and cooled to a temperature between -10°C and 0°C.[11]

-

A solution of 2-chloro-3-fluoroaniline (1.0 equivalent) in anhydrous toluene is prepared separately.

-

The aniline solution is added dropwise to the stirred phosgene solution, maintaining the temperature below 0°C to control the initial exothermic reaction and formation of the carbamoyl chloride intermediate.

-

After the addition is complete, the reaction mixture is slowly heated to the reflux temperature of toluene (~110°C) and maintained for several hours until the reaction is complete (monitored by the cessation of HCl gas evolution).[11]

-

The mixture is then cooled, and excess phosgene and HCl are removed by sparging with an inert gas.

-

The reaction mixture is filtered to remove any insoluble byproducts.

-

The solvent (toluene) is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield pure this compound. The purity of the final product should be validated by Gas Chromatography (GC) and its identity confirmed by IR spectroscopy.

Applications in Drug Discovery

Halogenated aromatic compounds are cornerstones of modern medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by:

-

Modulating Lipophilicity: Improving membrane permeability and oral absorption.

-

Blocking Metabolic Sites: Increasing metabolic stability and prolonging the drug's half-life.

-

Enhancing Binding Affinity: Participating in halogen bonding or other favorable interactions with the target protein.[12]

This compound serves as a valuable synthon for introducing the 2-chloro-3-fluorophenylurea moiety into potential drug candidates. This structural motif is explored in various therapeutic areas, including oncology and infectious diseases. For instance, the related compound 3-fluorophenyl isocyanate is a key building block in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this compound class.

Safety, Handling, and Storage

Working with isocyanates requires strict adherence to safety protocols due to their toxicity and reactivity.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Isocyanates are highly toxic and can be fatal if inhaled at high concentrations.[8][13]

-

Irritation: Causes serious skin and eye irritation. May cause respiratory irritation.[5]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[13]

-

Lachrymator: Substance which increases the flow of tears.[8][14]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For higher concentrations, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) is required.[9]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber, Viton®).

-

Skin and Body Protection: Wear a chemical-resistant apron or lab coat. Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

-

Handle under an inert, dry atmosphere (e.g., nitrogen or argon).[14]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Store away from incompatible materials such as water, acids, bases, alcohols, and amines.[15]

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, give artificial respiration and seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link][1]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluorophenyl isocyanate. Retrieved from [Link][11]

-

Jayakumar, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances. Retrieved from [Link][12]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Georganics. (n.d.). 3-Chloro-4-fluorophenyl isocyanate - High purity. Retrieved from [Link][5]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | 93110-05-5 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. L10891.14 [thermofisher.com]

- 5. 3-Chloro-4-fluorophenyl isocyanate - High purity | EN [georganics.sk]

- 6. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [amp.chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biosynth.com [biosynth.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 2-Chloro-3-fluorophenyl Isocyanate: Structure, Properties, and Synthetic Utility for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluorophenyl isocyanate, a halogenated aromatic isocyanate of significant interest to the chemical and pharmaceutical research communities. We will detail its core molecular structure and physicochemical properties, explore the chemical principles that underpin its synthetic utility, and provide a representative experimental protocol for its preparation. The document is intended for researchers, chemists, and drug development professionals who utilize specialized chemical building blocks to construct novel molecular entities. The guide emphasizes the compound's role as a versatile intermediate, driven by the unique reactivity of the isocyanate functional group and the modulatory effects of its halogen substituents.

Core Molecular Profile

The utility of a chemical intermediate begins with a precise understanding of its fundamental characteristics. This compound is a substituted benzene derivative, whose identity and properties are well-defined.

Chemical Identity

-

Systematic Name: 2-Chloro-1-fluoro-3-isocyanatobenzene[1]

Molecular Structure and Weight

The molecule consists of a central benzene ring functionalized with three substituents. A highly reactive isocyanate group (-N=C=O) is located at position 1. A chlorine atom is positioned ortho to the isocyanate at C2, and a fluorine atom is positioned meta to the isocyanate at C3. This specific arrangement of halogens influences the electronic properties and steric environment of the reactive isocyanate group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 171.56 g/mol | [1][2][4] |

| Molecular Formula | C₇H₃ClFNO | [1][2][3][4] |

| CAS Number | 93110-05-5 | [1][2][3][4] |

| Flash Point | 79.6°C | [3] |

Visualization of Molecular Structure

To provide a clear and unambiguous representation of the compound's topology, the following 2D structural diagram was generated.

Caption: 2D structure of this compound.

Chemical Reactivity and Synthetic Significance

The Isocyanate Functional Group: A Versatile Electrophile

The synthetic utility of this compound is dominated by the reactivity of the isocyanate (-N=C=O) group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it an excellent target for a wide array of nucleophiles.

-

Reaction with Amines: Primary and secondary amines readily attack the isocyanate carbon to form stable urea linkages. This is one of the most common and robust reactions of isocyanates in drug discovery for linking molecular fragments.

-

Reaction with Alcohols: Alcohols and phenols react to form carbamate (urethane) linkages. This reaction is fundamental in polymer chemistry and is also widely used in medicinal chemistry to create prodrugs or modify compound solubility.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. This sensitivity to moisture necessitates careful handling and storage under anhydrous conditions.

Role in Medicinal Chemistry

Halogenated aromatic compounds are cornerstones of modern drug design.[5] The inclusion of chlorine and fluorine atoms on the phenyl ring of this isocyanate is not merely incidental; it is a strategic design element. These halogens exert profound effects on the molecule's properties:

-

Modulation of Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties like absorption and distribution.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at specific positions can block metabolic oxidation at that site, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Altered Acidity/Basicity: The electron-withdrawing nature of Cl and F can influence the pKa of nearby functional groups, which can be critical for receptor binding or solubility.

-

Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions (halogen bonding) within a protein's binding pocket, potentially increasing the affinity and selectivity of a drug.

Phenyl isocyanates containing chloro- and trifluoromethyl groups are recognized as crucial intermediates in the synthesis of antimalarial and anticancer agents, such as the multi-kinase inhibitor sorafenib.[6][7] This highlights the established value of this compound class in developing impactful therapeutics.

Representative Synthetic Protocol: Phosgenation of 2-Chloro-3-fluoroaniline

The most direct and common industrial method for synthesizing aryl isocyanates is the reaction of the corresponding primary aniline with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene.

Principle and Rationale

This protocol outlines a laboratory-scale synthesis using triphosgene, which is a solid and therefore safer to handle than gaseous phosgene. The reaction proceeds by the nucleophilic attack of the aniline's amino group on a carbonyl group from the phosgene equivalent, followed by the elimination of HCl to form the final isocyanate product. An inert solvent like toluene is used to facilitate the reaction and control the temperature. The reaction is typically heated to ensure the completion of the conversion.

Step-by-Step Methodology

Disclaimer: This protocol is a representative example based on established chemical principles for isocyanate synthesis and should be performed only by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a gas outlet bubbler (to vent HCl), and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: Charge the flask with a solution of 2-Chloro-3-fluoroaniline (1.0 equivalent) dissolved in anhydrous toluene (approx. 5-10 mL per gram of aniline).

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (approx. 0.4 equivalents) in anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive. Handle only in a fume hood. Transfer this solution to the dropping funnel.

-

Reaction Execution: While stirring the aniline solution, add the triphosgene solution dropwise at room temperature. The addition may be exothermic. After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene).[8]

-

Monitoring: Monitor the reaction for the cessation of HCl gas evolution and by a suitable analytical method (e.g., TLC or GC-MS) to confirm the consumption of the starting aniline. The reaction typically requires several hours at reflux.

-

Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is typically purified by fractional distillation under reduced pressure to remove the toluene solvent and any high-boiling impurities, yielding the pure this compound.

Workflow Visualization

Caption: Experimental workflow for the synthesis of an aryl isocyanate.

Safety and Handling

This compound is a reactive chemical intermediate that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation. Critically, like many isocyanates, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.[2]

-

Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Keep the container tightly sealed and store it in a cool, dry place away from moisture, as it will react with water.

-

Conclusion

This compound is a valuable and highly versatile building block for chemical synthesis. Its defined molecular structure, characterized by a molecular weight of 171.56 g/mol , combines a reactive isocyanate handle with the modulating electronic and steric properties of chloro- and fluoro-substituents. This combination makes it an attractive intermediate for constructing complex molecules, particularly in the field of drug discovery where the precise tuning of physicochemical properties is paramount for achieving therapeutic success. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

LabSolutions. (n.d.). 2-Chloro-6-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]

-

Georganics. (n.d.). 3-Fluorophenyl isocyanate - High purity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluorophenyl isocyanate. Retrieved from [Link]

- Google Patents. (1969). US3444231A - Process for the preparation of isocyanates and isothiocyanates.

-

Global Substance Registration System. (n.d.). 3-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]

-

Pathakamuri, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (2020). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Safe Handling of 2-Chloro-3-fluorophenyl Isocyanate and Related Halogenated Phenyl Isocyanates

Introduction: The Isocyanate Challenge in Research and Development

Phenyl isocyanates are indispensable reagents in modern synthetic chemistry, serving as critical building blocks for pharmaceuticals, agrochemicals, and polymers. The introduction of halogen substituents, such as in 2-Chloro-3-fluorophenyl isocyanate, allows for fine-tuning of electronic properties and reactivity, making them valuable tools for drug development professionals. However, this utility is intrinsically linked to the high reactivity of the isocyanate functional group (-NCO), which is the primary driver of its significant health hazards.

The electrophilic carbon of the isocyanate group readily reacts with nucleophiles, including water, alcohols, and amines. In a biological context, this means it can react with water in the respiratory tract and, more critically, with amine and thiol groups in proteins. This non-specific reactivity leads to irritation, cellular damage, and, most significantly, immune system sensitization.[2][3] This guide provides a framework for understanding and managing these risks, enabling researchers to leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

Extrapolated Hazard Profile and Classification

Based on the GHS classifications of closely related compounds such as 2-chlorophenyl isocyanate, 3-fluorophenyl isocyanate, and 3-chlorophenyl isocyanate, a conservative hazard profile for this compound can be constructed. Researchers must assume this chemical possesses these hazards at a minimum.

| Hazard Class | Anticipated Hazard Category | Hazard Statement | Basis from Analogous Compounds |

| Acute Toxicity, Inhalation | Category 1 or 2 | H330: Fatal if inhaled | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |

| Skin Corrosion / Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Isocyanates as a class are potent respiratory sensitizers[2][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2-Chlorophenyl Isocyanate |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 3-Fluorophenyl Isocyanate[6] |

| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | 2-Chlorophenyl Isocyanate |

The Sensitization Risk: The most insidious hazard of isocyanates is their potential to act as sensitizers.[3] Initial exposure, even at low levels, may only cause mild irritation. However, this exposure can prime the immune system. Upon subsequent exposure, a sensitized individual can experience a severe, potentially life-threatening asthmatic reaction, even at concentrations far below any established occupational exposure limit.[7][8] It is crucial to understand that both inhalation and skin contact can lead to respiratory sensitization.[8]

The Hierarchy of Controls: A Mandate for Safe Operation

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls is not just recommended, but essential. Personal Protective Equipment (PPE) is the final layer of defense, not the first.

Caption: Workflow for implementing isocyanate safety controls.

Engineering Controls: The Primary Barrier

All work involving this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s). This is non-negotiable. The fume hood contains vapors and aerosols, preventing them from entering the breathing zone of the researcher.[9]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Areas: Clearly demarcate areas where isocyanates are stored and handled. Post warning signs indicating the presence of a potent respiratory sensitizer.[10]

-

Training: All personnel must receive specific training on the hazards of isocyanates, including the signs and symptoms of exposure and sensitization, before they are permitted to handle these compounds.[11]

-

Waste Management: Establish clear protocols for the decontamination and disposal of isocyanate-contaminated waste.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against splashes and residual vapors. It should be selected based on the specific task and potential for exposure.[11][12]

| Protection Type | Specification | Rationale and Field Insights |

| Hand Protection | Butyl rubber or laminate film gloves. Double-gloving is recommended. | Latex and standard nitrile gloves offer poor resistance to many isocyanates and solvents.[5][13] Butyl rubber provides superior protection. Always inspect gloves for integrity before use and remove them using a technique that avoids contaminating the skin. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Isocyanates are severely irritating and potentially corrosive to the eyes.[8] A face shield is mandatory when there is any risk of splashing, protecting the entire face from contact.[7] |

| Body Protection | A chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[14] |

| Respiratory Protection | Use is task-dependent and requires expert consultation. | For operations with a high potential for aerosol generation (e.g., transfer operations outside of primary containment), a supplied-air respirator is the gold standard.[5][7] Air-purifying respirators with organic vapor cartridges are generally not recommended for isocyanates as they have poor warning properties (odor threshold is higher than the exposure limit), and breakthrough can occur without detection.[11] |

Experimental Protocols: Safe Handling and Emergency Response

Step-by-Step General Handling Protocol

-

Preparation: Review the SOP. Assemble all necessary reagents and equipment inside the chemical fume hood. Ensure spill cleanup materials and a waste container are readily accessible.

-

Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Dispensing: Use syringes or cannulas for liquid transfers to minimize exposure.

-

Post-Reaction Quenching: At the end of the procedure, carefully quench any unreacted isocyanate in the reaction vessel and any contaminated equipment (e.g., syringes, needles) with a suitable solution, such as 5% aqueous ammonia in isopropanol, before removing them from the fume hood.

-

Decontamination and Doffing: Decontaminate the work surface. Remove PPE in the correct order (gloves last) to avoid self-contamination and wash hands thoroughly.[15]

Emergency First Aid Procedures

Immediate and correct action is critical following any exposure.[16]

-

Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call for immediate medical attention. Symptoms like chest tightness may be delayed.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[16] Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call for immediate medical attention.[16]

Laboratory-Scale Spill Response Protocol

This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institutional emergency response team.

-

Alert & Evacuate: Alert personnel in the immediate vicinity. Ensure the spill is contained within the fume hood.

-

Don PPE: Wear appropriate PPE, including respiratory protection.[16]

-

Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[16]

-

Neutralize: Slowly and carefully add a decontaminating solution from the outside of the spill toward the center. A common formulation is a 1:1:1 mixture of water, ethanol, and 5% sodium carbonate solution.[16]

-

Wait & Collect: Allow the mixture to react for at least 30 minutes. The reaction with water and base generates carbon dioxide; do not seal the waste container immediately.[16]

-

Package & Dispose: Using non-sparking tools, scoop the absorbed material into a labeled, open-top hazardous waste container.

-

Decontaminate: Wipe the spill area with the decontamination solution, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]

-

Incompatibilities: Isocyanates are incompatible with water, strong acids, strong bases, alcohols, and amines.[6] Contact with these substances can cause vigorous, exothermic reactions, potentially leading to container pressurization and rupture. Store separately from these materials.

Conclusion

This compound is a powerful synthetic tool whose utility demands a profound respect for its hazardous properties. By understanding the fundamental reactivity of the isocyanate group and adhering to a stringent safety protocol centered on the hierarchy of controls, researchers can effectively mitigate the risks. The lack of specific SDS data for this compound necessitates a conservative approach, treating it as a fatal-if-inhaled respiratory and skin sensitizer. Through diligent application of engineering controls, robust administrative procedures, and correct use of PPE, the scientific community can continue to innovate while ensuring the well-being of its most valuable asset: its researchers.

References

-

Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from Composites One. [Link]

-

Health and Safety Executive (HSE). (2024, November 12). Construction hazardous substances: Isocyanates. Retrieved from HSE. [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link]

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from Safe Work Australia. [Link]

-

Oregon OSHA. (n.d.). Isocyanates. Retrieved from Oregon.gov. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from Lakeland. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from OSHA. [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from Chemscape. [Link]

-

Health and Safety Executive for Northern Ireland (HSENI). (n.d.). Isocyanates. Retrieved from HSENI. [Link]

-

BCA. (2023, October 5). Safe Use of Di-Isocyanates. Retrieved from BCA. [Link]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. Retrieved from r/chemistry. [Link]

-

Isocyanates Safe Handling. (2025, August 14). How to Safely Handle Isocyanates?. Retrieved from isocyanates-safe-handling.com. [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe. [Link]

-

Polymer Chemistry. (2025, June 16). Lab safety alert: a real case of isocyanate exposure. Retrieved from RSC Publishing. [Link]

-

Georganics. (n.d.). This compound - High purity | EN. Retrieved from Georganics. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 9. reddit.com [reddit.com]

- 10. actsafe.ca [actsafe.ca]

- 11. Control measures guide - Canada.ca [canada.ca]

- 12. compositesone.com [compositesone.com]

- 13. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 14. biosynth.com [biosynth.com]

- 15. lakeland.com [lakeland.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Handling and Storage of 2-Chloro-3-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-3-fluorophenyl isocyanate. Designed for laboratory and drug development settings, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of personnel and the integrity of research.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is an aromatic halide and isocyanate compound utilized in various research applications.[1] Its reactivity is primarily dictated by the highly electrophilic isocyanate group (-NCO), which readily reacts with nucleophiles.

Key Reactivity Considerations:

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which then decompose to form amines and carbon dioxide gas.[2] This reaction is exothermic and the gas evolution can lead to a dangerous pressure buildup in sealed containers.[3] Therefore, it is imperative to handle and store this compound under anhydrous conditions.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[4][5][6] The compound can also corrode certain plastics and rubbers.[7] Storage in copper, copper alloys, or galvanized surface containers is not recommended.[8]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 93110-05-5 | [1] |

| Molecular Formula | C7H3ClFNO | [9] |

| Appearance | Not explicitly stated, but related isocyanates are often liquids. | [8][10] |

| Reactivity | Highly reactive with nucleophiles, particularly water, alcohols, and amines. | [2][11] |

Section 2: Hazard Identification and Risk Mitigation

Isocyanates as a class of compounds are recognized for their significant health hazards, primarily related to respiratory and dermal sensitization.[12][13]

Primary Health Hazards:

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to allergic asthma-like reactions, which can be life-threatening with continued exposure.[12][13] Even a single high exposure event may be sufficient to cause sensitization.

-

Dermal Sensitization: Direct skin contact can cause allergic skin reactions, dermatitis, and in some cases, a "tanning" effect due to reaction with skin proteins.[13]

-

Eye and Respiratory Irritation: The vapors are irritating to the eyes, nose, throat, and respiratory tract.[2][12] Many isocyanates are lachrymators, meaning they induce tearing.[14][15][16]

-

Toxicity: Isocyanates are generally toxic if inhaled, ingested, or absorbed through the skin.[15][17][18]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes the elimination or minimization of hazards through engineering solutions.

-

Fume Hoods: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[19]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][20] For larger scale operations, local exhaust ventilation may be necessary.[12]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE should be used to supplement engineering controls, not as a primary means of protection.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). Double gloving is recommended.[19] | Thin latex or nitrile gloves may not provide adequate protection against isocyanates. |

| Eye Protection | Chemical splash goggles or a full-face shield.[20] | Protects against splashes and irritating vapors.[12] |

| Body Protection | A lab coat, and for larger quantities or splash risks, a chemically resistant apron. | Prevents skin contact. |

| Respiratory Protection | An appropriate respirator with organic vapor cartridges may be required, especially if there is a potential for exceeding exposure limits or in case of a spill.[12][13] | Protects against inhalation of harmful vapors. |

PPE Donning and Doffing Workflow

Caption: Correct sequence for donning and doffing PPE.

Section 3: Standard Operating Procedures for Handling

Adherence to established protocols is critical for safe handling.

General Handling Practices:

-

Work in a designated area within a fume hood.

-

Dispense the smallest quantity necessary for the experiment.[21]

-

Avoid heating isocyanates unless required by a specific protocol and with appropriate engineering controls in place.[21]

-

Wash hands thoroughly after handling, even if gloves were worn.[20]

Section 4: Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated, and lockable area, separate from incompatible materials.[4][14][20]

-

Moisture Control: Protect from moisture at all times.[8][20] Store under an inert atmosphere (e.g., nitrogen or argon).[14][18]

-

Container Integrity: Use appropriate containers, such as 304 stainless steel or polyethylene-lined steel drums. Opened containers must be carefully resealed.[20] Regularly inspect containers for leaks or damage.

Section 5: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Spill Response

Immediate and appropriate action is critical in the event of a spill.[21]

Minor Spill Cleanup Protocol (inside a fume hood):

-

Evacuate and Alert: Alert personnel in the immediate vicinity.

-

Don PPE: Wear appropriate PPE, including respiratory protection.[21]

-

Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or sawdust.[3][17][21] Do not use water.[3]

-

Decontamination: Prepare a decontamination solution. Common formulations include:

-

Application: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow the mixture to react for at least 10 minutes.[21]

-

Collection: Collect the absorbed material using non-sparking tools and place it in a labeled, open container. Do not seal the container immediately, as carbon dioxide may be generated.[3][17][21]

-

Final Cleaning: Wipe the spill area with the decontamination solution and then with water.[21]

-

Disposal: Dispose of all contaminated materials as hazardous waste.[21]

Spill Response Decision Tree

Caption: Decision-making process for spill response.

First Aid Measures

Immediate medical attention is often required for isocyanate exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][21] |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. A polyglycol-based cleanser or corn oil may be more effective.[21][22] Remove contaminated clothing. Seek medical attention if irritation persists.[21] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[21] Remove contact lenses if present and easy to do. Seek immediate medical attention.[21] |

| Ingestion | Do not induce vomiting. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[21][22] |

Section 6: Waste Disposal

All isocyanate-contaminated waste is considered hazardous.

-

Decontamination: All disposable materials that come into contact with this compound should be decontaminated with a suitable solution before disposal.[23]

-

Containers: Empty containers should be decontaminated before disposal.[23] Some suppliers may accept returns for recycling.[23]

-

Disposal: Follow all federal, state, and local regulations for hazardous waste disposal.[3] Contact a licensed hazardous waste disposal contractor.[3]

Section 7: Conclusion

The safe handling and storage of this compound demand a thorough understanding of its reactivity and hazards, stringent adherence to established protocols, and a proactive approach to safety. By implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Isocyanates: Control measures guideline. Canada.ca. [Link]

-

Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

-

Safety measures for working with isocyanate. Reddit. [Link]

-

Isocyanate Component A. Huntsman Building Solutions. [Link]

-

Isocyanates – A family of chemicals. Transport Canada. [Link]

-

Safe Use of Di-Isocyanates. [Link]

-

Isocyanate. Cargo Handbook. [Link]

-

Guide to handling isocyanates. Safe Work Australia. [Link]

-

How to Safely Handle Isocyanates? [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

-

This compound. Georganics. [Link]

-

Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association. [Link]

-

MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

-

Isocyanate DECONtamination Solution SDS. SKC Inc. [Link]

-

Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry (RSC Publishing). [Link]

-

2-Chloro-6-(trifluoromethyl)phenyl Isocyanate. LabSolutions. [Link]

-

3-Chlorophenyl isocyanate SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

4-Chlorophenyl isocyanate SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

3-Chloro-4-fluorophenyl isocyanate SAFETY DATA SHEET. [Link]

-

3-Fluorophenyl isocyanate. Georganics. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. icheme.org [icheme.org]

- 3. fsi.co [fsi.co]

- 4. Control measures guide - Canada.ca [canada.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. isca.me [isca.me]

- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 13. actsafe.ca [actsafe.ca]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Isocyanates – A family of chemicals [tc.canada.ca]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. reddit.com [reddit.com]

- 20. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 21. benchchem.com [benchchem.com]

- 22. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 23. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2-Chloro-3-fluorophenyl isocyanate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-chloro-3-fluorophenyl isocyanate, a halogenated aromatic isocyanate of increasing importance in synthetic chemistry. The unique substitution pattern of the phenyl ring, featuring an ortho-chloro and a meta-fluoro substituent, imparts distinct electronic and steric characteristics that govern the reactivity of the isocyanate functional group. This document will delve into the fundamental principles of isocyanate chemistry, explore the specific influence of these halogen substituents, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for key transformations, mechanistic diagrams, and a thorough discussion of the structure-reactivity relationship are presented to serve as an authoritative resource for the effective utilization of this versatile chemical intermediate.

Introduction: The Unique Electronic Profile of this compound

Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent electronegative atoms, making it susceptible to attack by a wide range of nucleophiles.[1] In aromatic isocyanates, the reactivity of this functional group is further modulated by the electronic properties of the substituents on the phenyl ring.

This compound presents a fascinating case study in substituent effects. The presence of two electron-withdrawing halogen atoms, a chlorine atom at the ortho position and a fluorine atom at the meta position, significantly enhances the electrophilicity of the isocyanate carbon. This heightened reactivity makes it a valuable reagent for the synthesis of a variety of important organic molecules, including ureas and carbamates, which are common motifs in pharmaceuticals and agrochemicals.[2]

The following diagram illustrates the key electronic and steric factors influencing the reactivity of this compound.

Caption: Interplay of electronic and steric effects in this compound.

Core Reactivity: Nucleophilic Addition to the Isocyanate Carbon

The primary mode of reactivity for this compound is the nucleophilic addition to the electrophilic carbon of the isocyanate group.[3] A wide variety of nucleophiles, including alcohols, amines, and water, can participate in this reaction, leading to the formation of stable addition products.

The general mechanism for this reaction is a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the isocyanate group, breaking the carbon-nitrogen pi bond and forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, resulting in the final product.

The rate of this reaction is influenced by both the nucleophilicity of the attacking species and the electrophilicity of the isocyanate carbon. The electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound increase the partial positive charge on the isocyanate carbon, thereby accelerating the rate of nucleophilic attack.

Caption: General mechanism of nucleophilic addition to an isocyanate.

Synthesis of Ureas

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of unsymmetrical ureas.[2][4] This reaction typically proceeds rapidly at room temperature without the need for a catalyst.

Experimental Protocol: Synthesis of 1-(2-Chloro-3-fluorophenyl)-3-phenylurea

-

Reaction Setup: To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated urea can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1-(2-chloro-3-fluorophenyl)-3-phenylurea.

Causality Behind Experimental Choices:

-

Anhydrous DCM: Isocyanates are sensitive to moisture, which can lead to the formation of undesired symmetric ureas. Using an anhydrous solvent prevents this side reaction.

-

0 °C Addition: The reaction is exothermic. Dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Nitrogen Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.

Synthesis of Carbamates

The reaction of this compound with alcohols or phenols yields carbamates. This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).[5]

Experimental Protocol: Synthesis of Phenyl N-(2-chloro-3-fluorophenyl)carbamate

-

Reaction Setup: To a solution of phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure phenyl N-(2-chloro-3-fluorophenyl)carbamate.

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base catalyst to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction rate.

-

Heating: Provides the necessary activation energy for the reaction between the less nucleophilic alcohol and the isocyanate.

-

Aqueous Workup: Removes the triethylamine catalyst and any unreacted phenol.

The Influence of ortho-Chloro and meta-Fluoro Substituents

The specific placement of the chlorine and fluorine atoms on the phenyl ring of this compound has a profound impact on its reactivity.

-

meta-Fluoro Substituent: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the aromatic ring, leading to a decrease in electron density at the carbon atom of the isocyanate group and a significant increase in its electrophilicity.

-

ortho-Chloro Substituent: The chlorine atom at the ortho position also exhibits a strong electron-withdrawing inductive effect (-I). However, its proximity to the isocyanate group introduces a steric hindrance effect. This steric bulk can moderately hinder the approach of nucleophiles to the electrophilic carbon, potentially slowing down the reaction rate compared to an unhindered, similarly electron-deficient isocyanate.

The interplay of these electronic and steric effects results in a highly reactive yet tunable isocyanate. The enhanced electrophilicity due to the combined inductive effects of both halogens generally leads to faster reaction rates compared to less substituted phenyl isocyanates. However, the ortho-chloro group's steric hindrance can be exploited to achieve selectivity in reactions with sterically demanding nucleophiles.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift/Wavenumber |

| ¹³C NMR | Isocyanate Carbon (N=C =O) | 120-130 ppm |

| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm (complex multiplet) |

| IR Spectroscopy | Isocyanate Stretch (-N=C=O) | ~2270 cm⁻¹ (strong, sharp) |